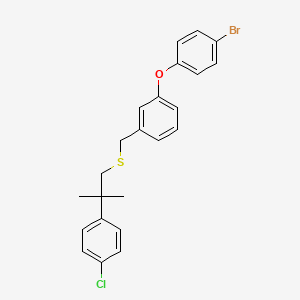

1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene

Description

Properties

CAS No. |

80843-89-6 |

|---|---|

Molecular Formula |

C23H22BrClOS |

Molecular Weight |

461.8 g/mol |

IUPAC Name |

1-bromo-4-[3-[[2-(4-chlorophenyl)-2-methylpropyl]sulfanylmethyl]phenoxy]benzene |

InChI |

InChI=1S/C23H22BrClOS/c1-23(2,18-6-10-20(25)11-7-18)16-27-15-17-4-3-5-22(14-17)26-21-12-8-19(24)9-13-21/h3-14H,15-16H2,1-2H3 |

InChI Key |

HODFCHGSFWQPAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CSCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(4-Bromophenoxy)-3-(bromomethyl)benzene Intermediate

A key intermediate is often the bromomethyl derivative of 1-(4-bromophenoxy)-3-methylbenzene, which serves as an electrophilic site for thioether formation.

- Method: The 3-methyl group on the benzene ring can be selectively brominated to the bromomethyl derivative using N-bromosuccinimide (NBS) under radical conditions or via benzylic bromination protocols.

- Solvent: Common solvents include carbon tetrachloride or dichloromethane.

- Conditions: Radical initiators such as AIBN or light irradiation may be used to facilitate bromination.

Preparation of the Thiol or Thiolate Nucleophile

The thiol component, 2-(4-chlorophenyl)-2-methylpropane thiol, is prepared by:

- Alkylation of thiol precursors: Starting from 4-chlorophenyl derivatives, the 2-methylpropyl side chain is introduced via Grignard or organolithium reagents followed by sulfur incorporation.

- Reduction or substitution reactions: Thiols can be generated by reduction of disulfides or substitution of halides with thiourea followed by hydrolysis.

Thioether Formation via Nucleophilic Substitution

The critical step is the coupling of the bromomethyl intermediate with the thiol or thiolate:

- Reaction: The bromomethyl group on the aromatic ether intermediate reacts with the thiolate anion derived from 2-(4-chlorophenyl)-2-methylpropyl thiol.

- Base: A mild base such as potassium carbonate or sodium hydride is used to generate the thiolate in situ.

- Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile facilitate the nucleophilic substitution.

- Temperature: Typically room temperature to moderate heating (25–80 °C) depending on reactivity.

Purification and Characterization

- Workup: After reaction completion, the mixture is acidified or neutralized, extracted with organic solvents (ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, and concentrated.

- Purification: Column chromatography on silica gel using gradients of petroleum ether/ethyl acetate or dichloromethane mixtures.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromomethylation of methyl group | NBS, AIBN or light irradiation | CCl4 or DCM | 25–40 | 2–6 hours | 75–85 | Radical bromination at benzylic site |

| Thiol preparation | Grignard reagent + sulfur source | Ether or THF | 0–25 | 3–12 hours | 60–80 | Formation of 2-(4-chlorophenyl)-2-methylpropyl thiol |

| Thioether coupling | Bromomethyl intermediate + thiolate, K2CO3 or NaH | DMF, DMSO, or MeCN | 25–80 | 12–24 hours | 70–90 | Nucleophilic substitution reaction |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | N/A | N/A | N/A | Gradient elution for product isolation |

Research Findings and Optimization Notes

- Selectivity: The bromomethylation step requires careful control to avoid overbromination or side reactions on the aromatic ring.

- Thioether formation: The nucleophilic substitution is generally high yielding but sensitive to steric hindrance; the bulky 2-methylpropyl group may require longer reaction times or elevated temperatures.

- Solvent choice: Polar aprotic solvents enhance nucleophilicity of thiolate and improve yields.

- Base selection: Mild bases prevent side reactions such as elimination or decomposition of sensitive groups.

- Purification: Silica gel chromatography with mixed solvent systems effectively separates the desired product from unreacted starting materials and side products.

Chemical Reactions Analysis

Chemical Reactions Involving Similar Compounds

Compounds with similar structures often undergo reactions that can provide insights into the chemical behavior of 1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene.

Oxidation Reactions

Thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like 3-chloroperbenzoic acid .

Hydrolysis Reactions

Ethers and thioethers can undergo hydrolysis under acidic conditions, although this is less common for thioethers due to their stability.

Substitution Reactions

Halogenated compounds can undergo nucleophilic substitution reactions, which might be relevant for modifying the chlorophenyl group.

Future Research Directions

Future studies should focus on:

-

Detailed Synthesis Protocols : Developing efficient and scalable synthesis methods.

-

Biological Activity Assessment : Conducting comprehensive in vitro and in vivo studies to evaluate its biological activities.

-

Structure-Activity Relationship (SAR) Studies : Modifying the compound to understand how structural changes affect its properties.

These efforts will provide valuable insights into the compound's potential applications and limitations.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene exhibit potential anticancer properties. For instance, derivatives of bromophenyl compounds have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. The thioether moiety in this compound may enhance its lipophilicity, allowing better cellular uptake and bioavailability in cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have shown that brominated phenolic compounds can exhibit significant antibacterial effects against various pathogens. The presence of the chlorophenyl group could also contribute to its efficacy by enhancing interactions with microbial cell membranes .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing polymers with specific functionalities. Its reactive groups allow for incorporation into copolymers that possess enhanced thermal stability and mechanical properties. This is particularly relevant in the development of high-performance materials used in coatings and composites .

Nanotechnology

The compound's unique properties make it a candidate for applications in nanotechnology. By functionalizing nanoparticles with this compound, researchers can create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects. The thioether linkage may facilitate the attachment of various therapeutic agents to nanoparticle surfaces, enhancing their stability and performance in biological environments .

Agricultural Chemistry Applications

Pesticide Development

The structural characteristics of this compound suggest its potential use as a pesticide or herbicide. Compounds with similar frameworks have been shown to exhibit herbicidal activity by disrupting plant growth processes. Research into the synthesis of derivatives could lead to the development of effective agrochemicals that target specific pests while being environmentally friendly .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Inhibition of cancer cell growth, effective against pathogens |

| Materials Science | Polymer synthesis, nanotechnology applications | Enhanced material properties, targeted drug delivery |

| Agricultural Chemistry | Development of pesticides or herbicides | Effective pest control with reduced environmental impact |

Case Studies

-

Anticancer Research

A study conducted on brominated phenolic compounds demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that compounds like this compound could be further explored for their therapeutic potential . -

Polymer Development

In a recent polymer chemistry study, researchers synthesized copolymers incorporating similar thioether-containing compounds. These materials exhibited superior thermal stability and mechanical strength compared to traditional polymers, indicating the potential for commercial applications in high-performance materials . -

Agricultural Applications

Research into herbicidal properties revealed that analogs of this compound showed promising results in inhibiting weed growth without harming crop yields. This highlights the compound's potential as a safer alternative to conventional herbicides .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Linkage Type: The thioether linkage in the target compound (-S-) may confer higher chemical reactivity (e.g., susceptibility to oxidation) compared to ether-linked analogs (-O-). Ether-linked analogs like chlorfenprox exhibit stability, making them suitable for pesticidal applications .

Substituent Effects: Bromine vs. Chlorine: The 4-bromophenoxy group in the target compound increases molecular weight and polarizability compared to chlorinated analogs (e.g., chlorfenprox). This may enhance lipophilicity, affecting bioavailability and membrane permeability . Branching (Methyl vs.

Applications :

- Chlorfenprox (CAS: 80844-01-5) is a commercially validated pesticide, whereas the target compound and its analogs remain experimental. This highlights the critical role of substituent optimization in functional efficacy .

Research Findings and Data

Table 2: Physicochemical Properties

*Calculated using fragment-based methods (e.g., Crippen’s method).

Table 3: Regulatory Status

| Compound | EINECS | TSCA | EPA Pesticide Listing |

|---|---|---|---|

| Target Compound | Not listed | Not listed | No |

| Chlorfenprox | Listed | Listed | Yes (insect growth regulator) |

Biological Activity

1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene, also known as 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether , is a synthetic compound with potential biological activities. Its structure includes a bromophenoxy group and a thioether moiety, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H22BrClOS

- Molar Mass : 445.78 g/mol

- CAS Number : 80843-89-6

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cell signaling pathways and potential therapeutic applications.

Research indicates that compounds with similar structural features may interact with G protein-coupled receptors (GPCRs) , which play crucial roles in cellular communication and signal transduction. The specific interactions of this compound with GPCRs are yet to be fully elucidated but may involve modulation of receptor activity or downstream signaling pathways .

Pharmacological Studies

Several studies have explored the pharmacological effects of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : Compounds with similar thioether structures have shown promising antimicrobial properties. For instance, certain thioether derivatives have been reported to exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .

- Cytotoxic Effects : In vitro studies have demonstrated that related compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which could be a potential avenue for cancer therapy .

- Anti-inflammatory Properties : Some brominated phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound might also modulate inflammatory responses .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of thioether compounds, it was found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications on the phenoxy group enhanced antibacterial potency .

Study 2: Cytotoxicity in Cancer Cells

A series of experiments evaluated the cytotoxic effects of related benzyl ethers on various cancer cell lines. Results showed that at concentrations above 50 µM, these compounds significantly reduced cell viability through apoptosis induction mechanisms .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene?

The synthesis typically involves multi-step reactions leveraging nucleophilic aromatic substitution and thioether formation. For example:

- Step 1 : React 4-bromophenol with a triazine derivative (e.g., 2,4,6-trichlorotriazine) in the presence of a base to form the phenoxy-triazine intermediate .

- Step 2 : Introduce the thioether moiety via a mercaptomethyl group. A related pathway for thioether synthesis involves reacting 2-(4-chlorophenyl)-2-methylpropanethiol with a bromomethylbenzene derivative under alkaline conditions .

- Purification : Column chromatography (e.g., silica gel) and recrystallization are standard for isolating the final product .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For instance, aromatic protons in the 7.0–7.4 ppm range (¹H NMR) and quaternary carbons near 130–140 ppm (¹³C NMR) confirm aryl group integration .

- Mass Spectrometry : GC-MS or LC-MS with accurate mass measurement (e.g., m/z 356 for C₂₀H₂₁BrO) validates molecular weight and fragmentation patterns .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, Br, and S.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Contradictions in NMR or MS data may arise from:

- Solvent Effects : Deuterated solvents (e.g., CDCl₃) can shift proton signals; always compare with literature values in the same solvent .

- Dynamic Processes : Rotameric equilibria in thioether groups may split peaks. Variable-temperature NMR (e.g., –40°C to 80°C) can stabilize conformers for clearer analysis.

- Isotopic Patterns : Bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1) isotopic clusters in MS help distinguish substituent positions .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance efficiency .

- Stoichiometric Control : Excess thiol (1.5–2.0 equiv.) ensures complete substitution of bromine in the phenoxy intermediate .

- Temperature Gradients : Stepwise heating (e.g., 0°C → reflux) minimizes side reactions during thioether formation .

Q. How can computational modeling aid in predicting the compound’s reactivity or bioactivity?

- DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atom in thioether as a nucleophilic center) .

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) by modeling interactions between the bromophenoxy group and hydrophobic pockets .

Q. What methodologies are recommended for analyzing impurities or degradation products?

- HPLC-PDA/MS : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. For example, chlorinated byproducts (e.g., 4-chlorophenyl derivatives) may elute earlier than the parent compound .

- Stability Studies : Accelerated degradation under heat/light (40–60°C, 75% RH) identifies hydrolytic or oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.